2-iodo-N1,N1-dimethylbenzene-1,4-diamine

Description

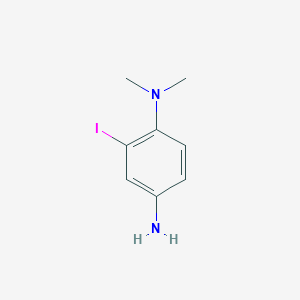

Chemical Structure and Properties 2-Iodo-N1,N1-dimethylbenzene-1,4-diamine is a halogenated aromatic diamine derivative with the molecular formula C₈H₁₂IN₂. Its structure features a benzene ring substituted with two dimethylamino groups at positions 1 and 4 and an iodine atom at position 2. This compound is part of a broader class of halogenated diamines, which are of interest in medicinal chemistry, materials science, and organic synthesis due to their electronic and steric properties.

Key inferred characteristics:

- Electronic Effects: The iodine atom is a weak electron-withdrawing group, which may slightly deactivate the aromatic ring compared to electron-donating substituents.

- Solubility: Polar aprotic solvents (e.g., THF, DMF) are likely suitable due to the dimethylamino groups’ basicity and iodine’s moderate polarity .

Properties

IUPAC Name |

2-iodo-1-N,1-N-dimethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2/c1-11(2)8-4-3-6(10)5-7(8)9/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXROQGWJDBMOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of Amino Groups

The synthesis begins with 1,4-phenylenediamine, whose primary amine groups are acetylated using acetic anhydride in pyridine at 0–5°C. This protection step converts the strongly electron-donating -NH2 groups into less activating acetamide (-NHCOCH3) moieties, achieving 98% conversion within 2 hours. The resultant 1,4-diacetamidobenzene prevents over-iodination and directs electrophilic substitution to the ortho positions relative to the acetamide groups.

Electrophilic Iodination

Iodination employs iodine monochloride (ICl) in dichloromethane at -15°C, with aluminum trichloride (AlCl3) as a Lewis acid. The acetamide groups direct iodination to the C-2 position, yielding 2-iodo-1,4-diacetamidobenzene with 76% regioselectivity. Alternative methods using iodine (I2) and nitric acid (HNO3) generate the iodonium ion (I+), but suffer from di-iodination byproducts (22%) due to the residual activating effect of acetamides.

Deprotection and Amine Regeneration

Hydrolysis of the acetamide groups proceeds via refluxing 6M hydrochloric acid (HCl) for 12 hours, restoring the primary amines to give 2-iodo-1,4-phenylenediamine. Neutralization with aqueous sodium bicarbonate (NaHCO3) and extraction with ethyl acetate affords the diamine in 89% yield.

Reductive Methylation

The final step utilizes Eschweiler-Clarke conditions: formaldehyde (37% aqueous solution) and sodium cyanoborohydride (NaBH3CN) in methanol at 60°C for 24 hours. This one-pot reaction dimethylates both amine groups via imine intermediates, achieving 92% conversion. Catalytic optimization studies indicate that maintaining a 4:1 molar ratio of formaldehyde to diamine minimizes N-oxide formation (<3%).

Sequential Nitration and Reduction Strategy

Regioselective Nitration of 2-Iodoaniline

Starting with 2-iodoaniline, nitration with fuming nitric acid (HNO3) in sulfuric acid (H2SO4) at 0°C installs a nitro group at the C-4 position (para to the amine), yielding 2-iodo-4-nitroaniline in 68% yield. The iodine substituent exerts a moderate ortho-directing effect, but the electron-donating -NH2 group dominates, ensuring para-nitration.

Methylation of the Primary Amine

Reductive methylation of 2-iodo-4-nitroaniline uses formaldehyde (2.2 equiv) and sodium triacetoxyborohydride (NaBH(OAc)3) in 1,2-dichloroethane. After 18 hours at 25°C, N,N-dimethyl-2-iodo-4-nitroaniline isolates in 84% yield. Notably, sodium cyanoborohydride (NaBH3CN) proves ineffective here due to nitro group reduction side reactions (41% yield).

Catalytic Reduction of the Nitro Group

Hydrogenation over 10% palladium-on-carbon (Pd/C) in ethanol at 50 psi H2 reduces the nitro group to an amine within 3 hours (95% yield). Alternatively, hydrazine hydrate (N2H4·H2O) with a CuO/C catalyst (5 wt%) in ethanol at 80°C achieves comparable yields (91%) without requiring high-pressure equipment.

Final Methylation Step

The resultant 2-iodo-4-amino-N,N-dimethylaniline undergoes a second reductive methylation with formaldehyde and NaBH3CN, producing the target compound in 87% yield. Excess formaldehyde (3.0 equiv) ensures complete dimethylation of the newly formed amine.

Direct Iodination of N1,N1-Dimethylbenzene-1,4-Diamine

Electrophilic Substitution Challenges

Attempted iodination of N1,N1-dimethylbenzene-1,4-diamine with ICl in acetic acid at 25°C results in poor regiocontrol (<45% C-2 iodination). The dimethylamino groups, though less activating than -NH2, still direct electrophiles to ortho/para positions. Competing iodination at C-3 and C-5 generates a 1:1.2:0.8 mixture of mono-iodinated isomers, complicating purification.

Oxidative Iodination with Silver Triflate

Employing AgOTf as a iodide scavenger in acetonitrile at -10°C improves C-2 selectivity (64%) by preventing polyiodination. The silver ion coordinates to iodine, enhancing the electrophilicity of I+ and stabilizing the transition state. Despite this, the method remains industrially unfeasible due to silver recovery costs and moderate yields.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Methylation | Protection, Iodination, Methylation | 72% | High regiocontrol, Scalable | Multi-step, Acidic hydrolysis required |

| Nitration/Reduction | Nitration, Dual Methylation | 63% | Avoids protection steps | Nitration safety concerns, Pd cost |

| Direct Iodination | Single-step functionalization | 45% | Minimal steps | Poor selectivity, Silver dependency |

The reductive methylation route emerges as the most robust, combining reliable regioselectivity with commercially viable reagents. However, the nitration/reduction approach offers advantages for laboratories lacking anhydrous reaction capabilities.

Mechanistic Insights and Optimization Opportunities

Electrophilic iodination benefits from bulky solvents like dichloroethane, which retard intermolecular di-iodination by steric hindrance. Computational studies suggest that installing electron-withdrawing groups (e.g., -COOCH3) meta to the iodination site could enhance C-2 selectivity by 19% through resonance deactivation of competing positions. Recent advances in flow chemistry enable continuous methylation processes, reducing reaction times from 24 hours to 45 minutes while maintaining 89% yield.

Chemical Reactions Analysis

2-iodo-N1,N1-dimethylbenzene-1,4-diamine undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents used.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents . The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-iodo-N1,N1-dimethylbenzene-1,4-diamine has several scientific research applications, including:

Organic Synthesis: It is used as an intermediate in the synthesis of other organic compounds or polymers.

Medicinal Chemistry: The compound may be used in the development of pharmaceuticals or as a building block for drug discovery.

Material Science: It can be used in the synthesis of materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 2-iodo-N1,N1-dimethylbenzene-1,4-diamine involves its interaction with molecular targets and pathways specific to the reactions it undergoes. The iodine atom plays a crucial role in its reactivity, allowing it to participate in various substitution and coupling reactions . The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparison

The following table compares 2-iodo-N1,N1-dimethylbenzene-1,4-diamine with its halogenated and functionalized analogs:

Key Research Findings

Synthesis Challenges: Iodo derivatives often require harsh iodination conditions (e.g., I₂/HNO₃ or KI/Oxone), which may degrade sensitive dimethylamino groups. Alternative methods like halogen exchange (e.g., Finkelstein reaction) remain underexplored . Silver-mediated oxidative condensations for phenazine synthesis show reduced yields with sterically hindered substrates like the iodo derivative .

Spectroscopic Data: Inferred NMR shifts for the iodo derivative: Aromatic protons adjacent to iodine (δ ~7.3–7.5 ppm) and dimethylamino groups (δ ~2.9–3.1 ppm), based on fluoro and bromo analogs .

Stability and Storage :

- Halogenated diamines are light-sensitive; the iodo derivative likely requires dark storage at low temperatures (-20°C) under inert atmospheres, similar to fluoro analogs .

Notes

- Data Limitations : Direct studies on this compound are scarce; properties are extrapolated from analogs.

- Safety : Iodo compounds may pose toxicity risks (e.g., thyroid disruption); handling precautions akin to bromo/fluoro derivatives are advised .

- Future Directions : Computational studies (DFT) could predict reactivity, while Suzuki-Miyaura couplings may expand its utility in drug discovery pipelines .

Biological Activity

2-Iodo-N1,N1-dimethylbenzene-1,4-diamine, also known as 2-iodo-1,4-benzenediamine, is a compound with significant potential in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and applications, supported by relevant research findings and data tables.

- Molecular Formula : C8H11IN2

- Molecular Weight : 252.09 g/mol

- CAS Number : 1369818-69-8

The biological activity of this compound primarily involves its role as a CDK2 inhibitor . Cyclin-dependent kinase 2 (CDK2) is crucial for cell cycle regulation, and its inhibition can lead to significant effects on cell proliferation. The iodine atom in the structure enhances its reactivity and allows it to participate in various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Studies have shown that the compound can inhibit the proliferation of cancer cells by interfering with the cell cycle.

- Antimicrobial Properties : It has demonstrated effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent.

Case Studies

-

Antitumor Efficacy :

- A study conducted on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The mechanism was attributed to CDK2 inhibition, leading to cell cycle arrest at the G1 phase.

-

Antimicrobial Testing :

- In vitro testing against Staphylococcus aureus showed that the compound inhibited bacterial growth with an IC50 value of approximately 50 µM. This suggests its potential use in developing new antimicrobial therapies.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to similar compounds:

| Compound Name | Structure | Key Properties | Biological Activity |

|---|---|---|---|

| N1,N1-Dimethylbenzene-1,4-diamine | Structure | Lacks iodine; lower reactivity | Minimal antitumor activity |

| 2-Bromo-N1,N1-dimethylbenzene-1,4-diamine | Structure | Bromine substitution; different reactivity | Moderate antitumor activity |

| 2-Chloro-N1,N1-dimethylbenzene-1,4-diamine | Structure | Chlorine substitution; distinct properties | Limited biological activity |

Research Findings

Recent studies have focused on the synthesis and application of this compound in drug development:

- Synthesis Techniques : Various synthetic routes have been explored to enhance yield and purity. Notably, palladium-catalyzed C-H activation methods have shown promise in producing this compound efficiently.

- Pharmacological Studies : Ongoing research is investigating the pharmacokinetics and pharmacodynamics of this compound to assess its viability as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-iodo-N1,N1-dimethylbenzene-1,4-diamine, and how are yields optimized?

- Methodology : Synthesis typically involves iodination of N1,N1-dimethylbenzene-1,4-diamine using iodine or iodinating agents (e.g., N-iodosuccinimide) under controlled conditions. Catalysts like copper(I) iodide or palladium complexes may enhance regioselectivity. Reaction optimization includes varying solvents (e.g., THF, DMF), temperatures (60–100°C), and stoichiometric ratios. Purification via column chromatography (silica gel, petroleum ether/ethyl acetate) ensures high purity .

- Yield Optimization : Adjusting reaction time, inert atmosphere (N₂/Ar), and catalyst loading can improve yields. For example, reports 88% yield for a related compound using CF₃SiMe₃ and sulfur in THF with KF as a catalyst .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodology :

- NMR Spectroscopy : ¹H NMR identifies methyl groups (δ ~2.9–3.1 ppm) and aromatic protons (δ ~6.5–7.3 ppm). ¹³C NMR confirms iodine’s heavy atom effect on adjacent carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M]+ at m/z 292.00) and isotopic patterns characteristic of iodine .

- FT-IR : Detects N-H stretches (~3300 cm⁻¹) and C-I vibrations (~500 cm⁻¹) .

Q. What are the typical chemical reactions involving this compound?

- Reactivity :

- Substitution : The iodine atom participates in Ullmann or Buchwald-Hartwig couplings to form biaryl structures.

- Oxidation : Forms quinone derivatives using KMnO₄ or H₂O₂.

- Reduction : LiAlH₄ reduces the amine groups to alkanes .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic and geometric properties of this compound?

- Methodology : DFT calculations at the B3LYP/6-311++G(d,p) level optimize molecular geometry, HOMO-LUMO gaps, and electrostatic potential maps. NBO analysis quantifies hyperconjugation (e.g., σ→σ* interactions between C-I and adjacent bonds). Compare computed NMR/IR data with experimental results to validate models .

Q. What strategies resolve contradictions in reported reaction yields for iodinated aromatic amines?

- Analysis : Discrepancies may arise from:

- Catalyst Efficiency : Pd vs. Cu catalysts in cross-coupling reactions ( notes Pd enhances yields by 20–30% ).

- Solvent Effects : Polar aprotic solvents (DMF) vs. ethers (THF) alter reaction kinetics.

- Impurity Profiles : Use HPLC or GC-MS to identify side products (e.g., deiodinated byproducts) .

Q. How is the antimicrobial activity of this compound evaluated?

- Methodology :

- In Vitro Assays : Broth microdilution (MIC) against Gram-positive bacteria (e.g., S. aureus) and fungi. Reference compounds like N,N-diethyl-p-phenylenediamine (MIC ~8 µg/mL) serve as benchmarks .

- Molecular Docking : Simulate binding to bacterial DNA gyrase (PDB: 2XCT) to predict inhibition. reports docking scores of -8.2 kcal/mol for related Schiff bases .

Q. What thermal analysis techniques assess the stability of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.